3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGWKXIVJLJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl compound. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s urea moiety can interact with receptor proteins, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity (logP) : The target compound’s cyclopropyl groups and methoxyphenyl substituent suggest moderate lipophilicity, likely lower than SKF-96365 (with additional methoxy groups) but higher than piperazine-containing analogs like 899926-58-0.
- Solubility : The urea backbone and methoxy group may confer aqueous solubility, whereas cyclopropyl groups could reduce it compared to dimethylpyrazole derivatives.
Research Findings and Limitations
- Biological Activity: While SKF-96365 is a well-characterized TRPC inhibitor , the target compound’s activity remains unconfirmed in the provided evidence.
- Structural Validation : Crystallographic data for the target compound are absent in the evidence, though methodologies like SHELX are standard for such analyses .
- Data Gaps : Exact bioactivity, solubility, and pharmacokinetic parameters for the target compound and analogs like 958953-75-8 are unavailable, limiting mechanistic comparisons.
Biological Activity
The compound 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea is a pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and its structure features a pyrazole ring linked to a urea moiety, which is known to influence biological activity through various interactions with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea group can act as a hydrogen bond donor, while the pyrazole ring may engage in π-π interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research indicates that pyrazolyl-ureas exhibit moderate antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is believed that through modulation of specific signaling pathways, it can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
Anticancer Potential
Studies have evaluated the anticancer activity of related pyrazole derivatives against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 49.79 µM to 113.70 µM in human tumor cell lines such as RKO and HeLa . This indicates a promising avenue for developing anticancer therapies based on this scaffold.
Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Antimicrobial Evaluation | Tested against Staphylococcus aureus and E. coli | MIC ~ 250 µg/mL |
| Anti-inflammatory Activity | Inhibition of TNFα production in LPS-stimulated cells | EC50 ~ 18 nM |
| Anticancer Activity | Evaluated in RKO and HeLa cell lines | Ranges from 49.79 µM to 113.70 µM |
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step processes including the formation of the pyrazole ring followed by cyclopropyl substitutions and ethyl linkages. Variations in substituents can significantly alter biological activity, as seen with derivatives possessing different functional groups.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: Synthesis can be optimized via multi-component coupling reactions using triazole, urea, and thiourea derivatives under controlled temperature (e.g., 60–80°C) in inert solvents like ethanol or dioxane. Catalytic bases (e.g., triethylamine) enhance reactivity by neutralizing acidic byproducts . Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm intermediates using NMR (¹H/¹³C) .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and dihedral angles between pyrazole, cyclopropyl, and methoxyphenyl groups (e.g., angles ~16–50° observed in similar pyrazole-urea hybrids) .
- Spectroscopy : ¹H/¹³C NMR for functional group validation (e.g., urea NH peaks at δ 8–10 ppm; pyrazole protons at δ 6–7 ppm). IR confirms carbonyl (C=O, ~1650 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Q. How should researchers assess the compound’s biological activity in preliminary studies?
Methodological Answer: Begin with in vitro assays :
- Enzyme inhibition (e.g., COX-2, kinases) using fluorometric or colorimetric substrates.
- Cytotoxicity screening (MTT assay) across cancer cell lines (IC₅₀ determination).
- Antimicrobial activity via agar dilution (MIC against Gram+/Gram– bacteria).
Validate hits with dose-response curves and compare to reference drugs (e.g., aspirin for anti-inflammatory activity) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential decomposition into nitrogen oxides .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .
Advanced Research Questions
Q. How can environmental fate and degradation pathways be systematically studied?
Methodological Answer: Adopt the INCHEMBIOL framework :
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS.
- Soil/Water Partitioning : Measure log Kow using shake-flask method; predict bioaccumulation potential.
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites using UPLC-QTOF .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Replicate experiments : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time .
- Orthogonal assays : Cross-validate enzyme inhibition with SPR (binding affinity) and cellular thermal shift assays (target engagement).
- Data normalization : Use Z-score or percent inhibition relative to positive/negative controls to minimize batch effects .
Q. What strategies validate multi-target interactions (e.g., dual kinase/COX inhibition)?
Methodological Answer:
- Computational docking : Screen against protein databases (PDB IDs: 1CX2 for COX-2, 1ATP for kinase) to identify binding poses.
- Functional assays : Measure IC₅₀ in kinase (ADP-Glo™) and COX (PGH₂ conversion) assays.
- Selectivity profiling : Test against 50+ unrelated targets (e.g., GPCRs, ion channels) to rule off-target effects .
Q. How to design long-term ecotoxicological studies under real-world conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
